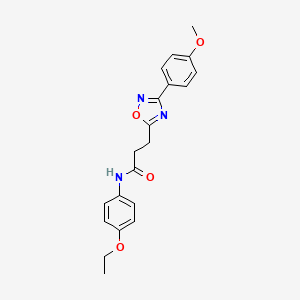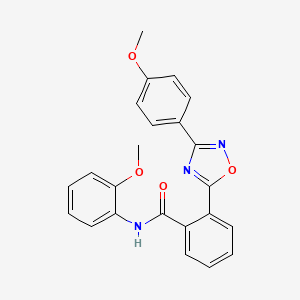
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of specific enzymes or proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases that are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides that are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects on biological systems. This compound has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) that are involved in oxidative stress and inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity towards specific enzymes or proteins, which makes it a useful tool for studying the role of these molecules in various biological processes. Another advantage is its fluorescent properties, which make it a useful probe for the detection of specific biomolecules in biological systems. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several potential future directions. One of the directions is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of new fluorescent probes for the detection of specific biomolecules in biological systems. Additionally, this compound can be further studied for its potential applications in materials science, such as the development of new sensors or optoelectronic devices.
Conclusion:
In conclusion, N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
Synthesis Methods
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is synthesized using a specific method that involves the reaction between 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and n-butylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Scientific Research Applications
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe for the detection of specific biomolecules in biological systems.
properties
IUPAC Name |
N-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-4-10-17-14(20)8-9-15-18-16(19-22-15)12-6-5-7-13(11-12)21-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXBOXAQWSEMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)





